(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide
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Overview
Description
(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide: , often referred to as compound Z , is a complex organic molecule with a distinctive structure. Let’s break down its components:
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(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl): : This part of the compound contains a benzimidazole ring with a sulfur atom attached. Benzimidazoles are heterocyclic compounds commonly found in pharmaceuticals and agrochemicals.
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1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide: : Here, we have a phosphine-selenium moiety with tert-butyl and bis(4-methylphenyl) substituents. Phosphine-selenium compounds exhibit interesting properties due to the interplay between phosphorus and selenium atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for compound Z, but one common approach involves the condensation of a benzimidazole thiol with a phosphine selenide precursor. The reaction proceeds under mild conditions and yields the desired compound.
Industrial Production: While not widely produced industrially, compound Z can be synthesized on a laboratory scale. Researchers often optimize the reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Compound Z undergoes various chemical reactions:
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Oxidation: : The selenium atom can be oxidized to form a selenoxide or selenone. Common oxidants include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the selenium atom can yield a selenide or selenol. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
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Substitution: : The tert-butyl group can be substituted with other functional groups. For instance, nucleophilic substitution with alkyl halides or amines can modify the tert-butyl position.
Major products from these reactions include selenides, selenoxides, and selenones.
Scientific Research Applications
Compound Z finds applications in various fields:
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Chemistry: : As a versatile building block, it participates in the synthesis of more complex molecules.
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Biology: : Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, and cellular pathways.
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Medicine: : Investigations focus on its pharmacological properties, including potential anticancer, antimicrobial, or anti-inflammatory effects.
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Industry: : While not yet widely used, compound Z’s unique structure may inspire novel materials or catalysts.
Mechanism of Action
The exact mechanism by which compound Z exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Compound Z stands out due to its combination of benzimidazole, phosphine, and selenium elements. Similar compounds include other phosphine-selenium derivatives, but none precisely match its structure.
Properties
Molecular Formula |
C27H29N2PSSe |
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Molecular Weight |
523.5 g/mol |
IUPAC Name |
[(Z)-1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbut-1-en-2-yl]-bis(4-methylphenyl)-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C27H29N2PSSe/c1-19-10-14-21(15-11-19)30(32,22-16-12-20(2)13-17-22)25(27(3,4)5)18-31-26-28-23-8-6-7-9-24(23)29-26/h6-18H,1-5H3,(H,28,29)/b25-18- |
InChI Key |
ZZPWNTKZGKUBHQ-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)/C(=C\SC3=NC4=CC=CC=C4N3)/C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)C(=CSC3=NC4=CC=CC=C4N3)C(C)(C)C |
Origin of Product |
United States |
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